molecular formula C16H23NO4 B027968 o-Nitrophenyl caprate CAS No. 104809-24-7

o-Nitrophenyl caprate

Cat. No. B027968
M. Wt: 293.36 g/mol
InChI Key: LNCYDBDIFKPOMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Nitrophenyl caprate, also known as ONPC, is a synthetic compound that is commonly used in scientific research. It is a substrate that is used to measure the activity of lipases, which are enzymes that break down fats. ONPC is a colorless to pale yellow crystalline powder that is soluble in organic solvents.

Mechanism Of Action

O-Nitrophenyl caprate is hydrolyzed by lipases to form o-nitrophenol and caprylic acid. The hydrolysis reaction is catalyzed by the active site of the lipase enzyme, which contains a serine residue that attacks the carbonyl group of o-Nitrophenyl caprate. The resulting intermediate is then hydrolyzed by water to yield o-nitrophenol and caprylic acid.

Biochemical And Physiological Effects

O-Nitrophenyl caprate has no known biochemical or physiological effects on its own. However, it is commonly used to study the activity of lipases, which play a crucial role in lipid metabolism. Lipases are involved in the breakdown of dietary fats and the release of fatty acids, which are used as a source of energy by the body. Dysregulation of lipase activity has been linked to obesity, diabetes, and other metabolic disorders.

Advantages And Limitations For Lab Experiments

O-Nitrophenyl caprate is a widely used substrate for measuring lipase activity due to its high sensitivity and specificity. It is easy to handle and can be stored for long periods of time. However, o-Nitrophenyl caprate has some limitations in lab experiments. It is not suitable for measuring the activity of all lipases, as some lipases have different substrate specificities. Additionally, o-Nitrophenyl caprate is not suitable for measuring lipase activity in complex biological samples such as serum or tissue extracts.

Future Directions

There are several future directions for o-Nitrophenyl caprate research. One area of interest is the development of new lipase inhibitors for the treatment of obesity and other metabolic disorders. Another area of interest is the study of the role of lipases in cancer progression, as lipases have been implicated in tumor growth and metastasis. Additionally, o-Nitrophenyl caprate can be used in the development of new diagnostic tools for lipid metabolism disorders. Finally, the development of new substrates for measuring lipase activity is an ongoing area of research, as new compounds with higher sensitivity and specificity are needed.

Synthesis Methods

O-Nitrophenyl caprate can be synthesized by reacting o-nitrophenol with caprylic acid in the presence of a catalyst such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction results in the formation of o-Nitrophenyl caprate and dicyclohexylurea as a byproduct. The reaction can be carried out in a variety of solvents such as dichloromethane, tetrahydrofuran, or dimethylformamide.

Scientific Research Applications

O-Nitrophenyl caprate is commonly used as a substrate to measure the activity of lipases, which are enzymes that break down fats. The enzyme activity is measured by monitoring the release of o-nitrophenol, which is a yellow compound that absorbs light at a wavelength of 405 nm. o-Nitrophenyl caprate is also used in the development of lipase inhibitors, which are used to treat obesity and other metabolic disorders. Additionally, o-Nitrophenyl caprate is used in the study of lipid metabolism and the development of new drugs.

properties

CAS RN

104809-24-7

Product Name

o-Nitrophenyl caprate

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

(2-nitrophenyl) decanoate

InChI

InChI=1S/C16H23NO4/c1-2-3-4-5-6-7-8-13-16(18)21-15-12-10-9-11-14(15)17(19)20/h9-12H,2-8,13H2,1H3

InChI Key

LNCYDBDIFKPOMC-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCC(=O)OC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.